molecular formula C8H12N2O3 B13541481 5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid

5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13541481
M. Wt: 184.19 g/mol
InChI Key: ZZWKHVUPVWXDHS-UHFFFAOYSA-N
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Description

5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound has a pentyl group attached to the 5-position of the oxadiazole ring and a carboxylic acid group at the 3-position. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclodehydration of O-acylamidoximes. One common method is the reaction of amidoximes with carboxylic acids in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The reaction is usually carried out in an aprotic solvent like toluene or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times. Solvent-free conditions and the use of green chemistry principles are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-pentyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with signaling pathways in cancer cells, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group and carboxylic acid functionality make it a versatile compound for various applications, distinguishing it from other oxadiazole derivatives .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-pentyl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-2-3-4-5-6-9-7(8(11)12)10-13-6/h2-5H2,1H3,(H,11,12)

InChI Key

ZZWKHVUPVWXDHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=NO1)C(=O)O

Origin of Product

United States

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